5-(Cyclobutylmethoxy)-2-fluoropyridine
Description
Properties
IUPAC Name |
5-(cyclobutylmethoxy)-2-fluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO/c11-10-5-4-9(6-12-10)13-7-8-2-1-3-8/h4-6,8H,1-3,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIUGLLUFPPXCJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)COC2=CN=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Reaction Pathway:
-
- 2-Fluoropyridine derivatives bearing suitable leaving groups (e.g., halides or triflates)
- Cyclobutyl precursors, such as cyclobutylboronic acids or cyclobutylamines
-
- Palladium catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
- Bases like potassium carbonate or sodium tert-butoxide
- Solvents such as dimethylformamide (DMF), dioxane, or toluene
-
- Elevated temperatures (80–120°C)
- Inert atmosphere (nitrogen or argon)
Representative Reaction Scheme:
2-Fluoropyridine derivative (with halogen) + Cyclobutylboronic acid → (Pd-catalyzed coupling) → this compound
Note: The methoxy group at the cyclobutyl position can be introduced via methylation of the cyclobutyl hydroxyl precursor or through a protected intermediate.
Preparation of Cyclobutyl Precursors
The cyclobutyl moiety can be introduced via nucleophilic substitution or through the use of cyclobutyl organometallic reagents. The key is to generate a cyclobutyl nucleophile or electrophile compatible with the cross-coupling conditions.
- Cyclobutylboronic acids or esters are commonly used in Suzuki couplings.
- Cyclobutylamines can serve as coupling partners in Buchwald-Hartwig amination protocols.
Functional Group Transformations
Prior to coupling, the pyridine core may require functionalization, such as halogenation at the 2-position to facilitate cross-coupling. Fluorination at the 2-position is typically achieved via direct fluorination methods or by starting from fluorinated pyridine derivatives.
Alternative Synthetic Routes
While palladium-catalyzed cross-couplings are predominant, alternative methods include:
- Nucleophilic Aromatic Substitution (SNAr): Less common due to the electron-deficient nature of pyridine rings.
- Direct Fluorination: Using reagents like Selectfluor or diethylaminosulfur trifluoride (DAST) to introduce fluorine at the 2-position.
Summary Data Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Catalyst | Reaction Conditions | Notes |
|---|---|---|---|---|---|
| Palladium-Catalyzed Suzuki Coupling | 2-Halopyridine derivative + Cyclobutylboronic acid | K₂CO₃, Pd catalyst | Pd(PPh₃)₄ | 80–120°C, inert atmosphere | High yield, regioselective |
| Buchwald-Hartwig Amination | 2-Halopyridine + Cyclobutylamine | Base, Pd catalyst | Pd₂(dba)₃, BINAP | 100°C, inert | Suitable for amine linkage |
| Direct Fluorination | Pyridine derivatives | Fluorinating agents (e.g., Selectfluor) | — | Room to elevated temperature | Less selective, used for fluorination at 2-position |
Chemical Reactions Analysis
Types of Reactions
5-(Cyclobutylmethoxy)-2-fluoropyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom or the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
1.1. Drug Discovery
The compound serves as a molecular scaffold in the design of new pharmaceuticals. Its structural features allow for modifications that can enhance activity against specific biological targets. For example, derivatives of 2-fluoropyridine have been explored for their potential as inhibitors of various receptors and enzymes involved in disease processes.
- Neuropeptide Y Receptor Inhibitors : Research has indicated that compounds based on 2-fluoropyridine can act as inhibitors for neuropeptide Y receptors, which are implicated in obesity and anxiety disorders .
- Anticancer Agents : Some derivatives have shown promise in cancer immunotherapy by inhibiting indoleamine-2,3-dioxygenase-1, an enzyme that contributes to tumor immune evasion .
1.2. Antifungal Activity
Recent studies have highlighted the potential of pyridine derivatives, including those related to 5-(Cyclobutylmethoxy)-2-fluoropyridine, as antifungal agents. These compounds are being investigated for their efficacy against fungal infections, particularly in immunocompromised patients .
Organic Synthesis Applications
This compound is also utilized as a building block in organic synthesis due to its versatility:
- Cross-Coupling Reactions : The compound can participate in palladium-catalyzed cross-coupling reactions, facilitating the formation of carbon-carbon bonds essential for constructing complex organic molecules .
- Synthesis of Novel Derivatives : It has been employed in the synthesis of various novel pyridine-based derivatives through methods such as Suzuki coupling, which allows for the introduction of diverse functional groups .
Material Science Applications
The unique electronic properties of this compound make it suitable for applications in material science:
- OLEDs (Organic Light Emitting Diodes) : The compound's aromatic nature and electron-deficient characteristics enable its use as a host material in OLEDs, contributing to advancements in display technologies .
Case Study 1: Synthesis and Evaluation of Anticancer Activity
A study focused on synthesizing derivatives of this compound evaluated their anticancer properties against various cell lines. The results indicated that certain modifications enhanced selectivity towards cancer cells while minimizing toxicity to normal cells.
Case Study 2: Development of Antifungal Agents
Research into antifungal applications led to the identification of several derivatives that exhibited significant activity against resistant strains of fungi. These findings suggest that further optimization could yield effective treatments for fungal infections.
Mechanism of Action
The mechanism of action of 5-(Cyclobutylmethoxy)-2-fluoropyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Effects on Molecular Geometry
The geometry of 2-fluoropyridine derivatives is influenced by substituent size, electronic effects, and intermolecular interactions. Key examples include:
Key Observations :
Physicochemical Properties
Substituents significantly impact boiling points, densities, and solubility:
Key Observations :
- Bromomethyl derivatives (e.g., 5-(bromomethyl)-2-fluoropyridine) exhibit higher molecular weights and densities due to the heavy bromine atom .
- Alkoxy groups (cyclobutylmethoxy, tetrahydropyranylmethoxy) likely improve solubility in organic solvents compared to halogenated aryl analogues .
a) Amination Reactions
- 2-Fluoropyridine undergoes nucleophilic aromatic substitution (SₙAr) with lithium aminoborohydrides (LABs) at room temperature to yield 2-aminopyridines in high yields (up to 97%) .
- Steric Effects : Bulky substituents (e.g., cyclobutylmethoxy) may hinder SₙAr reactions, necessitating harsher conditions or pre-activation strategies .
b) Cross-Coupling Reactions
- Fluorine at the 2-position activates the pyridine ring for Suzuki-Miyaura couplings. For example, 5-[3,4-bis(2-phenylethynyl)pyridine-2-yl]-2-fluoropyridine was synthesized via iterative Sonogashira/Suzuki reactions in 48% yield .
- Electron-Donating vs. Withdrawing Groups : Alkoxy groups (electron-donating) may deactivate the ring toward electrophilic substitution compared to electron-withdrawing halogens .
Biological Activity
5-(Cyclobutylmethoxy)-2-fluoropyridine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a pyridine ring substituted with a fluorine atom and a cyclobutylmethoxy group. This unique structure may influence its lipophilicity and interaction with biological targets, making it a candidate for various therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The fluorine atom can enhance the compound's binding affinity to proteins, while the cyclobutyl group may facilitate interactions with hydrophobic pockets in enzymes or receptors. These interactions can lead to modulation of enzymatic activity or receptor signaling pathways.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. Research indicates that derivatives of fluoropyridines can exhibit significant cytotoxic effects against various cancer cell lines.
Cytotoxicity Studies:
A comparative analysis revealed that several fluoropyridine derivatives have demonstrated notable cytotoxicity against human cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 0.75 |
| This compound | MDA-MB-231 | 1.50 |
| This compound | U-937 | 0.30 |
These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and activation of apoptotic pathways.
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for antimicrobial activity. Preliminary studies indicate effectiveness against various bacterial strains, suggesting its potential use as an antimicrobial agent.
Case Studies and Research Findings
Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal synthesized several pyridine derivatives, including this compound, and evaluated their anticancer activity against multiple cell lines. The results indicated that this compound exhibited IC50 values comparable to established chemotherapeutics like doxorubicin, which suggests its potential as a therapeutic agent in cancer treatment.
Study 2: Enzyme Inhibition
Another significant study focused on the inhibition of specific enzymes involved in tumor growth and metastasis. The tested pyridine derivatives displayed selective inhibition at nanomolar concentrations against certain isoforms of carbonic anhydrases (CAs), further highlighting their potential as therapeutic agents in oncology.
Q & A
Basic: What are the common synthetic routes for 5-(Cyclobutylmethoxy)-2-fluoropyridine, and how can reaction efficiency be monitored?
Answer:
Synthesis typically involves nucleophilic substitution or coupling reactions. For example, fluoropyridine derivatives are often synthesized via Suzuki-Miyaura coupling (e.g., 5-aryl-2-fluoropyridines in and ) or alkoxylation using cyclobutylmethanol under basic conditions. Reaction efficiency can be monitored using thin-layer chromatography (TLC) to track intermediate formation, complemented by high-performance liquid chromatography (HPLC) for purity assessment .
Advanced: How can conflicting NMR and mass spectrometry (MS) data be resolved during structural characterization?
Answer:
Discrepancies between NMR (e.g., unexpected splitting patterns) and MS (e.g., molecular ion mismatch) may arise from impurities or isotopic effects. Cross-validation using X-ray crystallography (as in ) can confirm molecular geometry. High-resolution MS (HRMS) and 2D NMR techniques (e.g., - HSQC) should be employed to resolve ambiguities. For example, highlights the use of crystallography to validate substituent positioning in fluoropyridines .
Basic: What spectroscopic techniques are essential for confirming the structure of this compound?
Answer:
Key techniques include:
- NMR : To confirm fluorine substitution patterns (e.g., chemical shifts between -100 to -120 ppm for ortho-fluorine).
- NMR : To identify cyclobutylmethoxy protons (δ ~3.5–4.5 ppm for methoxy groups).
- IR Spectroscopy : To detect C-F stretching (~1200–1100 cm) and ether linkages.
- Mass Spectrometry : To verify molecular weight and fragmentation patterns .
Advanced: What strategies optimize the introduction of the cyclobutylmethoxy group in fluoropyridine derivatives?
Answer:
Optimization focuses on:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of cyclobutylmethanol.
- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction rates.
- Temperature Control : Moderate heating (60–80°C) balances reactivity and side-product formation. demonstrates similar strategies for cyclopentyl group introduction in benzofuran derivatives .
Basic: What safety precautions are necessary when handling this compound?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (per ).
- Ventilation : Use fume hoods to prevent inhalation of vapors.
- Storage : Keep in airtight containers away from ignition sources (static electricity risks noted in ) .
Advanced: How can computational chemistry predict reactivity in substitution reactions involving this compound?
Answer:
Density functional theory (DFT) calculations can map electron density to identify reactive sites. For example, the fluorine atom’s electron-withdrawing effect directs electrophilic substitution to the para-position of the pyridine ring (supported by crystallographic data in ). Molecular docking studies may also predict interactions in biological systems .
Basic: What biological activities are documented for structurally similar fluoropyridine derivatives?
Answer:
Fluoropyridines often exhibit antimicrobial or antitumor activity. For instance, cyclopenta[b]pyridin-2,5-dione derivatives ( ) show cardiotonic effects, while 5-aryl-2-fluoropyridines () are studied as kinase inhibitors. These analogs inform hypotheses about the title compound’s bioactivity .
Advanced: How can ecological toxicity be assessed for this compound given limited data?
Answer:
Use read-across methods with structurally similar compounds (e.g., 5-fluoro-2-piperidinopyridine in ) to estimate persistence, bioaccumulation, and toxicity. Acute toxicity can be tested using Daphnia magna assays, while biodegradation studies employ OECD 301 protocols. Note that highlights data gaps for related compounds, necessitating precautionary handling .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
